molecular formula C23H35F B2513821 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) CAS No. 82832-29-9

4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

Cat. No. B2513821
CAS RN: 82832-29-9
M. Wt: 330.531
InChI Key: CYJOKSKCHPPDMU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves discussing the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, density, refractive index, optical rotation, and other relevant properties.


Scientific Research Applications

Formation and Chemical Reactions

Research on 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) and its analogs has explored various chemical reactions and formations, including the synthesis of cyclic peroxides and dioxanes. One study detailed the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) with various alkenes, including 1,1-bis(4-fluorophenyl)ethene, leading to the formation of cyclic peroxides in moderate-to-good yields. This reaction mechanism highlights the role of manganese(III)-induced 1,2-dioxane ring formation and radical side reactions (Nishino et al., 1991).

Liquid Crystal Synthesis and Properties

Significant work has been conducted on the synthesis and properties of liquid crystals incorporating cyclohexane structures, often involving fluorophenyl groups. For example, the mesogenic properties of carborane-containing liquid crystals were compared with hydrocarbon analogs, including trans-cyclohexyl derivatives. These studies reveal the complex behaviors of such materials in their pure states and as binary mixtures, underscoring the influence of specific structural modifications on liquid crystalline phases and their thermal stability (Czupryński, 1999).

Advanced Material Development

Further research has extended into the development of advanced materials, such as aromatic polyamides and polyimides containing cyclohexane structures. These materials, developed through nucleophilic substitution reactions and polycondensation processes, exhibit notable thermal stability, solubility in polar aprotic solvents, and mechanical properties suitable for various applications. The synthesis of these polymers involves intricate reactions that result in materials with high glass transition temperatures and excellent thermal degradation resistance, demonstrating the potential for high-performance applications (Hsiao et al., 1999).

Safety And Hazards

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Future Directions

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Please note that the availability of this information will depend on how extensively the compound has been studied. For a specific compound, it’s always a good idea to look up research articles, patents, and safety data sheets for the most accurate and up-to-date information.


properties

IUPAC Name

1-fluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJOKSKCHPPDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162015
Record name 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

CAS RN

82832-29-9
Record name 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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